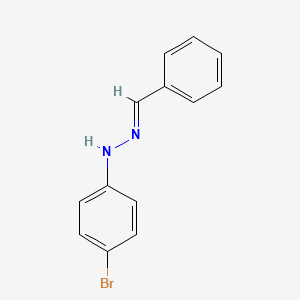

Benzaldehyde 4-bromophenylhydrazone

説明

特性

CAS番号 |

16917-43-4 |

|---|---|

分子式 |

C13H11BrN2 |

分子量 |

275.14 g/mol |

IUPAC名 |

N-[(E)-benzylideneamino]-4-bromoaniline |

InChI |

InChI=1S/C13H11BrN2/c14-12-6-8-13(9-7-12)16-15-10-11-4-2-1-3-5-11/h1-10,16H/b15-10+ |

InChIキー |

GJOWEMFPPKFGAH-XNTDXEJSSA-N |

SMILES |

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)Br |

異性体SMILES |

C1=CC=C(C=C1)/C=N/NC2=CC=C(C=C2)Br |

正規SMILES |

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)Br |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Substituent Effects: Bromine (-Br) and nitro (-NO₂) groups are both electron-withdrawing, but the nitro group exerts a stronger inductive effect, likely making benzaldehyde 4-nitrophenylhydrazone more reactive in nucleophilic or redox reactions compared to the bromo analog .

- Molecular Weight : The bromo derivative’s higher molecular weight compared to the nitro analog suggests differences in volatility and chromatographic behavior .

Reduction Behavior

Hydrazones are often reduced to amines or alcohols. indicates that aldehydes (e.g., benzaldehyde) are more reactive than ketones in reduction reactions. For benzaldehyde derivatives:

- Benzaldehyde phenylhydrazone derivatives may undergo cleavage under electrochemical reduction, yielding products like benzamide and benzaldehyde (as seen in benzaldehyde benzoylhydrazone) .

- The bromine substituent in benzaldehyde 4-bromophenylhydrazone could stabilize intermediates during reduction, altering product distribution compared to nitro or unsubstituted analogs .

準備方法

Condensation Reaction Overview

The formation of hydrazone derivatives involves nucleophilic addition of hydrazine to the carbonyl group of aldehydes, followed by dehydration. For 4-HBBPH, equimolar quantities of 4-hydroxy benzaldehyde and 4-bromophenylhydrazine undergo reflux in aqueous medium for 2–3 hours. The reaction proceeds as follows:

$$

\text{4-Hydroxy benzaldehyde} + \text{4-Bromophenylhydrazine} \xrightarrow{\text{Reflux}} \text{4-HBBPH} + \text{H}_2\text{O}

$$

This acid-free, one-pot method leverages the inherent reactivity of the aldehyde and hydrazine groups, avoiding the need for catalysts.

Detailed Preparation Methodology

Reagents and Conditions

Procedure

- Reflux : Combine equimolar amounts of 4-hydroxy benzaldehyde and 4-bromophenylhydrazine in water. Heat under reflux for 2–3 hours.

- Cooling and Crystallization : Allow the mixture to cool to room temperature, inducing crystallization of the crude product.

- Filtration and Washing : Filter the solid, wash with cold water, and air-dry.

- Recrystallization : Purify the product via recrystallization from hot aqueous methanol.

Yield and Physical Properties

- Yield : 89%

- Melting Point : 163°C

- Elemental Analysis :

- Spectral Data :

Comparative Analysis of Hydrazone Synthesis Methods

While the provided sources focus on 4-HBBPH, analogous protocols for benzaldehyde 4-bromophenylhydrazone would involve substituting 4-hydroxy benzaldehyde with benzaldehyde. Key considerations include:

Purification and Characterization

Recrystallization Optimization

The use of aqueous methanol for recrystallization ensures removal of unreacted starting materials and byproducts. For benzaldehyde 4-bromophenylhydrazone, alternative solvents like ethyl acetate or hexane may enhance crystal purity.

Analytical Validation

- Melting Point Consistency : Sharp melting points (e.g., 163°C for 4-HBBPH) confirm compound purity.

- Elemental Analysis : Validates stoichiometric composition.

- Spectroscopic Techniques : IR and mass spectrometry provide functional group and molecular weight confirmation.

Scalability and Industrial Relevance

The method’s simplicity (one-step reaction, minimal purification) makes it scalable. Industrial adaptation would require:

- Continuous Reflux Systems : For large-volume production.

- Automated Filtration : To handle crystalline products efficiently.

- Solvent Recovery : Recycling methanol/water mixtures to reduce costs.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Benzaldehyde 4-bromophenylhydrazone, and what precursors are typically employed?

- Methodology : Synthesis often involves condensation of 4-bromophenylhydrazine with benzaldehyde derivatives. For example, 4-(bromomethyl)benzaldehyde (CAS 51359-78-5) can serve as a precursor under controlled conditions (e.g., reflux in ethanol with acid catalysis). Reaction progress is monitored via TLC or NMR spectroscopy to confirm hydrazone bond formation .

- Key Considerations : Ensure anhydrous conditions to avoid side reactions. Purification typically involves recrystallization or column chromatography.

Q. Which analytical techniques are most effective for characterizing Benzaldehyde 4-bromophenylhydrazone?

- Structural Confirmation :

- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise molecular geometry .

- NMR spectroscopy (¹H/¹³C) identifies functional groups and confirms hydrazone linkage.

- Quantitative Analysis :

- GC-MS or HPLC-UV detects trace impurities and validates purity, with detection limits as low as 1 mg/kg in complex matrices .

Q. What safety protocols should be followed given limited toxicological data for this compound?

- Handling Precautions : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact; rinse immediately with water for 15+ minutes if exposed .

- First Aid : For ingestion, do not induce vomiting; provide water if conscious. Seek medical advice, as systemic toxicity data are incomplete .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound?

- Cross-Validation : Combine multiple techniques (e.g., IR, Raman, and X-ray diffraction) to confirm structural assignments. For ambiguous UV-Vis results (e.g., nonlinear absorbance trends), use surface-enhanced Raman scattering (SERS) to enhance sensitivity, as demonstrated for benzaldehyde derivatives .

- Computational Aids : Optimize molecular geometry using DFT calculations (e.g., Gaussian software) to compare theoretical and experimental spectra .

Q. What computational methods are suitable for studying the reactivity or interactions of Benzaldehyde 4-bromophenylhydrazone?

- Reactivity Modeling :

- Density Functional Theory (DFT) predicts electronic properties and reaction pathways (e.g., nucleophilic attack sites).

- Molecular Dynamics (MD) Simulations explore solvation effects or binding interactions in biological systems.

- Applications : Study tautomerism or coordination chemistry with metal ions for catalysis or sensor development .

Q. How can the biological activity of this hydrazone derivative be systematically assessed?

- In Vitro Assays :

- Enzyme Inhibition : Screen against target enzymes (e.g., cyclooxygenase) using fluorometric or colorimetric assays.

- Cytotoxicity Testing : Use MTT assays on cell lines to evaluate IC₅₀ values. Reference studies on structurally similar hydrazones (e.g., 4-hydroxybenzaldehyde derivatives) for mechanistic insights .

- In Vivo Models : Prioritize compounds with promising in vitro results for rodent studies, adhering to ethical guidelines.

Q. What methodologies address the lack of ecological data for Benzaldehyde 4-bromophenylhydrazone?

- Ecotoxicological Testing :

- Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna immobilization or algal growth inhibition).

- Assess biodegradability via closed bottle tests (OECD 301D) .

- Environmental Fate Studies :

- Measure soil/water partitioning coefficients (Kd) and photolysis rates under simulated sunlight .

Methodological Notes

- Contradictory Data : When SDS hazard information conflicts (e.g., toxicity classifications in vs. ), conduct preliminary in vitro toxicity screens (e.g., Ames test for mutagenicity) to establish lab-specific safety protocols.

- Detection Limits : For trace analysis, optimize SERS substrates (e.g., Au/Ag nanoparticles) to enhance sensitivity, as demonstrated for benzaldehyde detection in floral elixirs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。